molecular formula C10H14N2O B15340297 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one

Cat. No.: B15340297
M. Wt: 178.23 g/mol
InChI Key: FMSFOYSAOIVXQI-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine with cyclopropylmethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-4-carboxamide: Another heterocyclic compound with potential biological activities.

    3-Amino-5-methyl-1H-pyrazole: A compound with similar structural features and applications in organic synthesis.

Uniqueness

5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropylmethyl group and pyridine ring make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-(cyclopropylmethyl)-3-methylpyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-7-4-9(11)6-12(10(7)13)5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3

InChI Key

FMSFOYSAOIVXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)CC2CC2)N

Origin of Product

United States

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